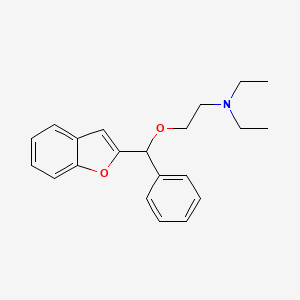
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine is a chemical compound with the molecular formula C21H25NO2 It is known for its unique structure, which includes a benzofuran ring fused to a benzyl group, connected to a triethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine typically involves the reaction of 2-benzofuranylbenzyl chloride with triethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure maximum yield and purity of the product. After the reaction, the product is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the benzofuran ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzofuran ring is known to interact with aromatic residues in proteins, while the triethylamine moiety can participate in ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((alpha-2-Benzofuranylbenzyl)oxy)dimethylamine
- 2-((alpha-2-Benzofuranylbenzyl)oxy)diethylamine
- 2-((alpha-2-Benzofuranylbenzyl)oxy)pyrrolidine
Uniqueness
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine is unique due to its specific combination of a benzofuran ring and a triethylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
32779-45-6 |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[1-benzofuran-2-yl(phenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)14-15-23-21(17-10-6-5-7-11-17)20-16-18-12-8-9-13-19(18)24-20/h5-13,16,21H,3-4,14-15H2,1-2H3 |
Clé InChI |
ASCQFGNYZGITFG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


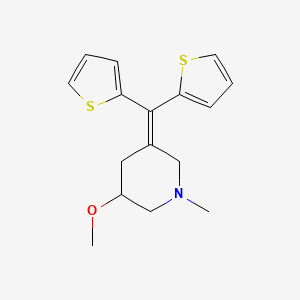
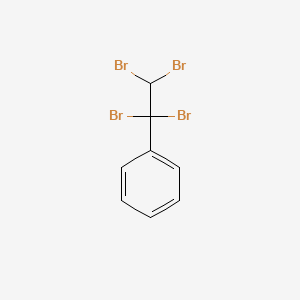
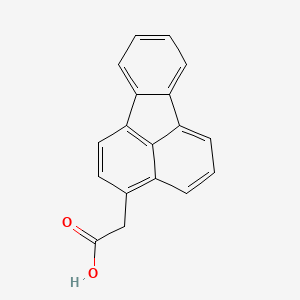

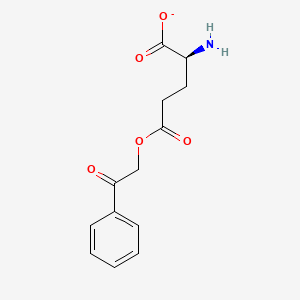

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
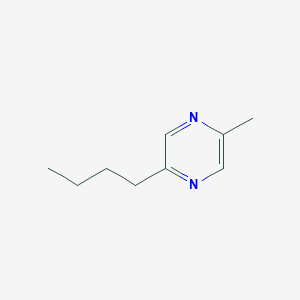
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)



![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

